molecular formula C9H8BrFO2 B125543 Methyl 2-(bromomethyl)-4-fluorobenzoate CAS No. 157652-28-3

Methyl 2-(bromomethyl)-4-fluorobenzoate

Cat. No. B125543
M. Wt: 247.06 g/mol
InChI Key: DAYFMDZWYCRYEJ-UHFFFAOYSA-N
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Description

Differential Reactivity in Enzymatic Processing

The study of [p-(halomethyl)benzoyl]formates, including the bromomethyl analogue, reveals their varying roles as substrates or inhibitors for benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The fluoro analogue behaves as a substrate, while the bromo analogue acts as a competitive inhibitor, leading to the formation of p-methylbenzoate through the elimination of bromide and modification of the cofactor .

Synthesis of PET Radioligand Precursors

An improved synthesis method for a precursor used in PET radioligand [18F]SP203 has been developed. This method involves a Sonogash

Scientific Research Applications

Synthesis Techniques

Methyl 2-(bromomethyl)-4-fluorobenzoate is a compound of interest in various synthesis processes. For instance, it has been involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which was obtained from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification (Chen, 2008). Additionally, it's a key intermediate in synthesizing certain anti-cancer drugs, as seen in the production of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao, 2004).

Chemical Transformations and Reactivity

The compound has demonstrated varied reactivity in enzymatic processes, notably with benzoylformate decarboxylase. It's intriguing how different analogues of this compound can range from acting as normal substrates to potent competitive inhibitors, depending on the nature of the halogen attached (Reynolds et al., 1988).

Electronic and Conductive Properties

Its related compounds have been explored for their potential in enhancing the conductivity of polymeric materials. For example, derivatives of halobenzoic acid have been used to significantly improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate), a conductive polymer, showcasing the relevance of these compounds in the field of organic electronics (Tan et al., 2016).

Antimicrobial Applications

Related fluorobenzoyl compounds have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in addressing bacterial and fungal infections (Saeed et al., 2010).

Electrochemical Studies

The electrochemical behavior of methylfluorobenzoates, closely related to Methyl 2-(bromomethyl)-4-fluorobenzoate, has been studied to understand the mechanisms of C–F bond cleavages, which is crucial for various chemical synthesis processes (Muthukrishnan & Sangaranarayanan, 2010).

properties

IUPAC Name

methyl 2-(bromomethyl)-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFMDZWYCRYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592794
Record name Methyl 2-(bromomethyl)-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-4-fluorobenzoate

CAS RN

157652-28-3
Record name Methyl 2-(bromomethyl)-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-2-methyl-benzoic acid methyl ester (12.7 g, 75.5 mmol), NBS (13.4 g, 75.5 mmol), and di-benzoyl peroxide (BPO) (0.85 g, 3.5 mmol) in CCl4 (200 mL) was heated to reflux for 3 hours until all starting material was consumed. After vacuum filtration, the filtrate concentrated in vacuo to give a crude product (17 g, yield 91%), which was used in the next step reaction without further purification.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net

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